An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of the heterocyclic compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol. As a molecule of interest in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in biological systems and for its development as a potential therapeutic agent. This document will delve into the predicted properties of this compound and provide detailed, field-proven experimental protocols for their empirical determination.
The 1,2,4-oxadiazole ring is a key structural motif in many biologically active compounds, valued for its metabolic stability and its ability to participate in non-covalent interactions with biomolecules.[1] The phenolic group, in turn, can act as a hydrogen bond donor and introduces ionizable character to the molecule. The interplay of these two moieties dictates the compound's solubility, lipophilicity, and ultimately its pharmacokinetic and pharmacodynamic profile.
Predicted Physicochemical Properties
While specific experimental data for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol is not extensively available in public literature, we can infer its likely properties based on the well-characterized behavior of similar 1,2,4-oxadiazole derivatives.[1][2] These predicted values serve as a crucial starting point for experimental design and interpretation.
| Property | Predicted Value / Characteristic | Significance in Drug Discovery |
| Molecular Formula | C10H10N2O2 | Defines the elemental composition. |
| Molecular Weight | 190.20 g/mol | Influences diffusion and transport across membranes. |
| IUPAC Name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol | Unambiguous chemical identifier. |
| CAS Number | Not readily available | Unique numerical identifier. |
| SMILES | CCc1noc(n1)c2ccc(O)cc2 | A linear representation of the molecular structure. |
| Hydrogen Bond Donors | 1 (from the phenolic hydroxyl group) | Governs interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 (two nitrogen atoms and one oxygen atom in the oxadiazole ring) | Influences solubility and receptor binding. |
| logP (Lipophilicity) | Estimated range: 2-3 | A key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[3] |
| pKa (Acidity) | Estimated range: 8-10 (for the phenolic proton) | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| Aqueous Solubility | Predicted to be low to moderate | Impacts bioavailability and formulation development. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol. These methods are foundational in pharmaceutical research and are designed to yield reliable and reproducible data.
Aqueous Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
The use of an excess of the solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (typically 25°C or 37°C) using an orbital shaker for a sufficient period (often 24-72 hours) to allow the system to reach equilibrium.[4][5]
-
The time to reach equilibrium should be determined in a preliminary experiment by measuring the concentration at different time points until it remains constant.[5]
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the compound.[4]
-
-
Quantification:
-
Analyze the clear, saturated filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[4]
-
Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or as molarity (mol/L) at the specified temperature and pH.
-
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Acid Dissociation Constant (pKa): Potentiometric Titration
The pKa of the phenolic hydroxyl group can be accurately determined by potentiometric titration. This method involves the gradual addition of a titrant (a strong base) to a solution of the compound and monitoring the resulting change in pH.[6]
Experimental Protocol:
-
Instrument Calibration:
-
Calibrate a pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol in a suitable solvent mixture (e.g., water with a small amount of a co-solvent like methanol or DMSO to ensure solubility).
-
The final concentration should be in the range of 1-10 mM.
-
Maintain a constant ionic strength in the solution by adding a background electrolyte like 0.15 M potassium chloride (KCl).[6]
-
-
Titration:
-
Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the phenolic protons have been neutralized by the base.[7] This corresponds to the midpoint of the buffer region on the titration curve.[6]
-
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP): The Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water. It is a critical parameter for predicting a drug's membrane permeability and overall ADME properties.[3] The shake-flask method is the traditional and most reliable technique for its determination.[8]
Experimental Protocol:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them vigorously and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Partitioning:
-
Dissolve a known amount of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Add a known volume of the other pre-saturated phase to a sealed container.
-
Agitate the mixture for a sufficient time to allow for the partitioning equilibrium to be reached (typically several hours).[8]
-
-
Phase Separation:
-
Separate the n-octanol and aqueous phases, usually by centrifugation to ensure a clean separation.[9]
-
-
Quantification:
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[8]
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Caption: A summary of the shake-flask method for logP determination.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
de Oliveira, C. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. Retrieved from [Link]
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized compounds. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Pharma Eli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
Hindawi. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
PubMed. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]
-
Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. who.int [who.int]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. oecd.org [oecd.org]
